molecular formula C23H38N6O7 B117318 Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine CAS No. 148337-06-8

Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine

Cat. No. B117318
M. Wt: 510.6 g/mol
InChI Key: GRPMKDCBBAUSQM-GMHRPJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine (PGPIPG) is a pentapeptide that has gained significant attention in recent years due to its potential applications in various fields of science, including medicine, biotechnology, and materials science. PGPIPG is a non-natural peptide that is synthesized using solid-phase peptide synthesis (SPPS) and has been shown to exhibit unique biochemical and physiological properties that make it an attractive candidate for scientific research.

Mechanism Of Action

The mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to interact with various receptors, including the toll-like receptor 4 (TLR4), which is involved in the immune response. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.

Biochemical And Physiological Effects

Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine for lab experiments is its ease of synthesis using SPPS. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is a non-natural peptide that can be synthesized in large quantities using automated peptide synthesizers. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is also stable under various conditions, making it an attractive candidate for various lab experiments. However, one of the limitations of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. One area of research is the development of new materials based on the self-assembly properties of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to form various nanostructures, including nanotubes and nanofibers, which have potential applications in various fields, including drug delivery and tissue engineering. Another area of research is the study of the mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine, which could lead to the development of new drugs for the treatment of various diseases. Finally, the study of the biochemical and physiological effects of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine could lead to a better understanding of its potential applications in medicine and biotechnology.

Synthesis Methods

Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is synthesized using SPPS, which involves the stepwise addition of amino acids onto a solid support. The synthesis of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine typically involves the use of protected amino acids and coupling reagents, which are added in a specific order to ensure the correct sequence of the peptide is obtained. Once the peptide has been synthesized, it is cleaved from the solid support and purified using various chromatographic techniques.

Scientific Research Applications

Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been studied extensively in recent years due to its potential applications in various fields of science. In medicine, Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been studied for its potential applications in biotechnology, where it has been shown to exhibit unique self-assembly properties that make it an attractive candidate for the development of new materials.

properties

CAS RN

148337-06-8

Product Name

Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine

Molecular Formula

C23H38N6O7

Molecular Weight

510.6 g/mol

IUPAC Name

2-[[(2S)-1-[(2S,3S)-3-methyl-2-[[(2S)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C23H38N6O7/c1-4-13(2)19(23(36)29-10-6-8-16(29)22(35)26-12-18(31)32)28-20(33)14(3)27-17(30)11-25-21(34)15-7-5-9-24-15/h13-16,19,24H,4-12H2,1-3H3,(H,25,34)(H,26,35)(H,27,30)(H,28,33)(H,31,32)/t13-,14-,15-,16-,19-/m0/s1

InChI Key

GRPMKDCBBAUSQM-GMHRPJKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]2CCCN2

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2

sequence

PGAIPG

synonyms

PGAIPG
Pro-Gly-Ala-Ile-Pro-Gly
prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine

Origin of Product

United States

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